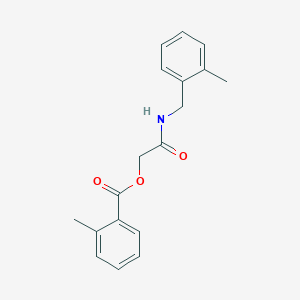

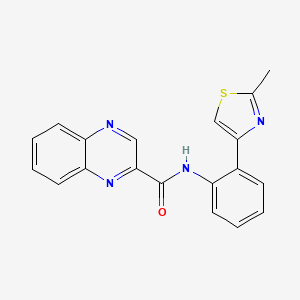

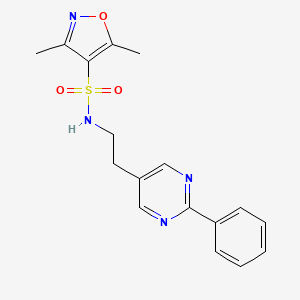

![molecular formula C18H13Cl3N2O2 B2976805 4-Chloro-3-[({[(3,4-dichloroanilino)carbonyl]oxy}imino)methyl]-1,2-dihydronaphthalene CAS No. 861208-86-8](/img/structure/B2976805.png)

4-Chloro-3-[({[(3,4-dichloroanilino)carbonyl]oxy}imino)methyl]-1,2-dihydronaphthalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Aromatic Substitutions and Rearrangements

Research into aromatic substitutions with rearrangements has shed light on the structural elucidation of chlorination products related to 1-naphthol derivatives. This foundational work by Mare and Suzuki (1968) has helped clarify the structures of various chlorinated 1-oxo-1,4-dihydro- and 1-oxo-1,2-dihydronaphthalenes through electrophilic substitution with rearrangement reactions, providing a base for further chemical transformations and applications in synthetic organic chemistry Mare & Suzuki, 1968.

Schiff Bases and Corrosion Inhibition

Schiff bases derived from naphthalene compounds have been studied for their corrosion inhibition potentials on mild steel surfaces, indicating their significance in materials science and engineering. The study by Elemike et al. (2017) explores two Schiff base ligands synthesized from reactions involving 4-hydroxybenzaldehyde and their high resistance in allowing electron flow across metal-electrolyte interfaces, highlighting their utility in protecting materials from corrosion Elemike et al., 2017.

Antibacterial and Antiproliferative Activities

The synthesis and characterization of metal(II) complexes with Schiff bases related to 3,4-dihydronaphthalen-1(2H)-one have shown promising antibacterial and antiproliferative activities. Research by Osowole (2012) demonstrates the broad-spectrum antibacterial activity against various pathogens and significant anticancer activity against colon carcinoma and breast adenocarcinoma cell lines, suggesting potential applications in medicinal chemistry and drug development Osowole, 2012.

Photoinduced Bond Cleavage

Investigations into the photochromic behavior of chlorinated dihydronaphthalenes offer insights into photoinduced bond cleavage mechanisms. The study by Hub et al. (1981) on the behavior of tetrachloro-1-oxo-1,4-dihydronaphthalene under various conditions reveals the formation of chloronaphthoxyl radicals, contributing to our understanding of photochemical processes and their applications in molecular sciences Hub et al., 1981.

Propriétés

IUPAC Name |

[(E)-(1-chloro-3,4-dihydronaphthalen-2-yl)methylideneamino] N-(3,4-dichlorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl3N2O2/c19-15-8-7-13(9-16(15)20)23-18(24)25-22-10-12-6-5-11-3-1-2-4-14(11)17(12)21/h1-4,7-10H,5-6H2,(H,23,24)/b22-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWXJQNAKPNFTF-LSHDLFTRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C2=CC=CC=C21)Cl)C=NOC(=O)NC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=C(C2=CC=CC=C21)Cl)/C=N/OC(=O)NC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

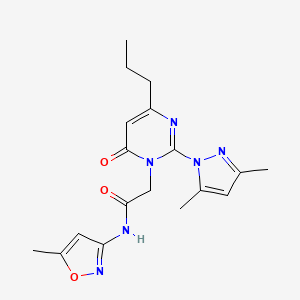

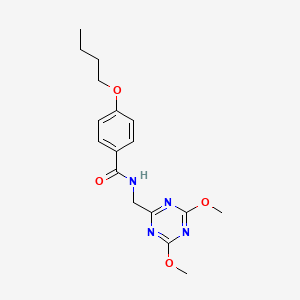

![Ethyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate](/img/structure/B2976723.png)

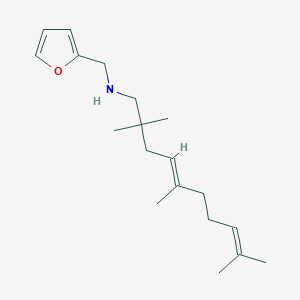

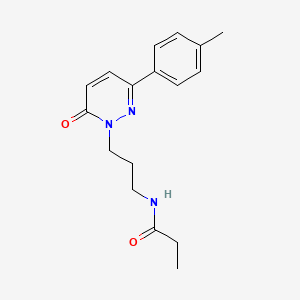

![5-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2976731.png)

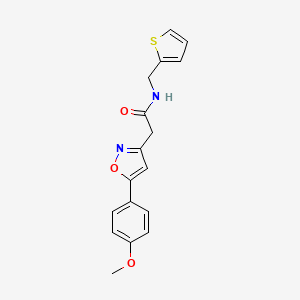

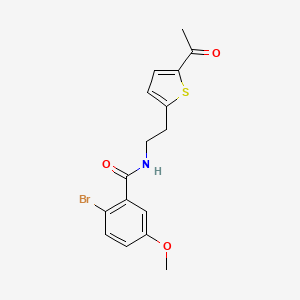

![2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2976732.png)

![4-[4-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2976735.png)